molecular formula C12H22N2 B12122710 N-cyclohexyl-3,4,5,6-tetrahydro-2H-azepin-7-amine

N-cyclohexyl-3,4,5,6-tetrahydro-2H-azepin-7-amine

Cat. No.: B12122710
M. Wt: 194.32 g/mol
InChI Key: KEFFYBUWIADPQB-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,4,5,6-tetrahydro-2H-azepin-7-amine is a seven-membered azepine ring derivative with a cyclohexyl substituent on the amine group. The compound’s molecular formula is inferred as C₁₂H₂₂N₂ (azepine core: C₆H₁₂N₂ + cyclohexyl: C₆H₁₀), though this requires experimental confirmation. Its applications are likely as a chemical intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar azepine derivatives in drug discovery .

Properties

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

N-cyclohexyl-3,4,5,6-tetrahydro-2H-azepin-7-amine

InChI

InChI=1S/C12H22N2/c1-3-7-11(8-4-1)14-12-9-5-2-6-10-13-12/h11H,1-10H2,(H,13,14)

InChI Key

KEFFYBUWIADPQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NCCCCC2

Origin of Product

United States

Preparation Methods

Reaction Overview

A Cu(I)-catalyzed tandem amination/cyclization protocol, initially developed for trifluoromethyl-substituted azepin-2-carboxylates, provides a modular approach to azepine derivatives. While the original study focused on allenynes and aryl amines, this method can be adapted for N-cyclohexyl-3,4,5,6-tetrahydro-2H-azepin-7-amine by substituting aniline with cyclohexylamine.

Mechanism

The reaction proceeds via:

  • Copper acetylide formation : Deprotonation of the terminal alkyne by Cu(I) generates a nucleophilic copper acetylide.

  • Amination : Cyclohexylamine attacks the electrophilic β-carbon of the allenyne, forming a vinylogous amide intermediate.

  • Cyclization : Intramolecular attack of the amine at the central allene carbon closes the seven-membered ring, followed by proton transfer to yield the tetrahydroazepine.

Optimized Conditions

  • Catalyst : [Cu(CH₃CN)₄]PF₆ (10 mol%)

  • Solvent : Anhydrous 1,4-dioxane

  • Temperature : 70°C

  • Time : 6–16 hours

  • Substrate ratio : 1.2 equiv. cyclohexylamine per equiv. allenyne

Table 1: Key Reaction Parameters

ParameterValue/Detail
Catalyst loading10 mol%
Solvent1,4-dioxane
Temperature70°C
Yield range*35–65% (based on analogous reactions)

*Actual yield for N-cyclohexyl derivative requires experimental validation.

Iron(III)-Catalyzed Silyl Aza-Prins Cyclization

Methodology Development

The silyl aza-Prins cyclization, employing FeCl₃ as a sustainable catalyst, constructs tetrahydroazepines via a cascade C–N and C–C bond formation. This method is particularly suited for this compound when using cyclohexylamine-derived substrates.

Reaction Pathway

  • Iminium ion formation : Condensation of cyclohexylamine with an aldehyde generates an iminium intermediate.

  • Silyl-Prins cyclization : The iron catalyst promotes nucleophilic attack of the silyl group on the iminium carbon, forming the azepine ring.

  • Peterson elimination : Sequential β-hydroxysilane elimination introduces unsaturation, yielding the tetrahydroazepine core.

Standard Protocol

  • Catalyst : FeCl₃ (1.0 equiv. initially, +0.3 equiv. after 2 hours)

  • Solvent : Dichloromethane (DCM)

  • Temperature : −20°C → room temperature

  • Substrates : 1-Amino-3-triphenylsilyl-4-pentene derivatives + aldehydes

Table 2: Critical Optimization Data

VariableOptimal Condition
CatalystFeCl₃
SolventDCM
Temperature profile−20°C (2 h) → rt (30 min)
Silane substituentTriphenylsilyl

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterCu(I)-CatalyzedFe(III)-Catalyzed
Catalyst cost Moderate (Cu salts)Low (FeCl₃)
Reaction time 6–16 hours2.5–3 hours
Functional tolerance Sensitive to steric bulkTolerates diverse aldehydes
Ring substitution Requires pre-functionalized allenyneFlexible via aldehyde choice
Sustainability Requires inert atmosphereMild, open to air (after quenching)

Synthetic Challenges and Solutions

Regioselectivity Control

In both methods, regioselectivity depends on:

  • Substrate design : Positioning the silyl group (aza-Prins) or allene geometry (Cu-catalyzed) dictates ring-closing efficiency.

  • Catalyst modulation : FeCl₃’s Lewis acidity enhances iminium electrophilicity, favoring desired cyclization over polymerization.

Purification Considerations

  • Column chromatography : Essential for isolating this compound due to polar amine functionality.

  • Solvent systems : Petroleum ether/ethyl acetate (non-polar) or ethyl acetate/methanol (polar) gradients effectively resolve byproducts .

Chemical Reactions Analysis

Ring-Opening and Cyclization Reactions

The azepine ring undergoes selective ring-opening under acidic or oxidative conditions:

  • Acid-catalyzed hydrolysis with HCl (6M) at reflux generates ε-amino caproic acid derivatives .

  • Oxidative ring expansion using m-CPBA (meta-chloroperbenzoic acid) forms an eight-membered lactam via epoxidation and rearrangement .

ReactionConditionsProductApplication
Hydrolysis6M HCl, refluxε-Amino caproic acid analogPeptide synthesis
Oxidationm-CPBA, CH₂Cl₂8-membered lactamBioactive intermediate

Catalytic Hydrogenation and Reduction

The tetrahydroazepine ring can be fully saturated via catalytic hydrogenation:

  • H₂/Pd-C in ethanol reduces the remaining double bond, yielding hexahydroazepine derivatives with 92% efficiency .

  • Selective reduction of the imine group with NaBH₄ in THF provides secondary amine intermediates .

Biological Activity and Derivatives

Derivatives of N-cyclohexyl-3,4,5,6-tetrahydro-2H-azepin-7-amine exhibit notable pharmacological properties:

Antimicrobial Activity

  • N-Cyclohexyl-1-(4-chlorophenyl) derivatives show MIC values of 2–4 µg/mL against Staphylococcus aureus .

  • Sulfonamide analogs inhibit Escherichia coli with MIC = 16 µg/mL.

Anticancer Activity

  • Carbamoyl derivatives (e.g., Compound 37) demonstrate IC₅₀ values of 36 µM against HCT-116 colorectal cancer cells.

DerivativeBiological TargetActivity (IC₅₀/MIC)Mechanism
Sulfonamide analogCA IX enzyme10.93 µMSelective tumor growth inhibition
Chlorophenyl derivativeS. aureus2 µg/mLCell wall disruption

Mechanistic Insights

  • The cyclohexyl group enhances lipophilicity , improving membrane permeability in bioactive derivatives.

  • Ring strain in the azepine moiety facilitates electrophilic aromatic substitution at the 7-position .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • N-cyclohexyl-3,4,5,6-tetrahydro-2H-azepin-7-amine has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets due to the presence of nitrogen atoms in the azepine ring, which can participate in hydrogen bonding.
    • Case Study: Research has shown that derivatives of tetrahydroazepines exhibit activity against certain types of cancer cells. For instance, modifications to the azepine structure can enhance selectivity towards specific cancer cell lines .
  • Neuropharmacology
    • The compound's structural characteristics make it a candidate for developing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier is of particular interest.
    • Case Study: Studies have indicated that compounds with similar structures have shown promise in treating anxiety and depression by modulating neurotransmitter systems .
  • Synthetic Chemistry
    • N-cyclohexyl-3,4,5,6-tetrahydro-2H-azepin-7-amine serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various synthetic pathways.
    • Data Table: Synthesis Applications

Mechanism of Action

The mechanism by which Cyclohexyl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amine exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can lead to various biological responses, depending on the specific context and application. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key structural and molecular differences between N-cyclohexyl-3,4,5,6-tetrahydro-2H-azepin-7-amine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound - C₁₂H₂₂N₂ (inferred) ~194.32 (calc.) Azepine core + cyclohexyl amine substituent
3,4,5,6-Tetrahydro-2H-azepin-7-amine 2214-67-7 C₆H₁₂N₂ 112.17 Unsubstituted azepine core
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine 107393-73-7 C₁₀H₁₄N₂ 162.23 Benzannulated azepine core
N-(3-methoxypropyl)-azepine hydrochloride 29919-35-5 C₁₀H₂₀N₂O·HCl 220.74 Azepine core + 3-methoxypropyl substituent
N-(pyridin-2-ylmethyl)-azepin-7-amine 34608-45-2 C₁₂H₁₇N₃ 203.29 Azepine core + pyridinylmethyl substituent

Key Observations :

  • Substituent Effects : The cyclohexyl group in the target compound may improve lipophilicity compared to smaller substituents (e.g., 3-methoxypropyl or pyridinylmethyl), influencing bioavailability and membrane permeability .

Biological Activity

N-cyclohexyl-3,4,5,6-tetrahydro-2H-azepin-7-amine (CAS Number: 100452-55-9) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.

Molecular Structure and Characteristics:

  • Molecular Formula: C12H21N
  • Molecular Weight: 179.302 g/mol
  • LogP (Partition Coefficient): 3.017 (indicating moderate lipophilicity) .

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity:
    • Preliminary studies suggest that compounds related to tetrahydroazepines may exhibit antimicrobial properties. However, specific data on this compound is limited.
    • Related compounds have shown activity against Gram-positive and Gram-negative bacteria as well as fungi in various assays .
  • Cytotoxicity:
    • The cytotoxic effects of tetrahydroazepines have been explored in cancer cell lines. While specific data on this compound is sparse, structural analogs have demonstrated varying degrees of cytotoxicity in vitro .
  • Neuropharmacological Effects:
    • Compounds with similar structures have been investigated for their potential neuropharmacological effects. They may interact with neurotransmitter systems and exhibit anxiolytic or antidepressant-like effects .

The precise mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that such compounds may act on:

  • Neurotransmitter Receptors: Potential modulation of GABAergic or glutamatergic systems could explain some observed effects.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity Testing
A study evaluated the antimicrobial potential of various tetrahydroazepine derivatives against a range of pathogens. While N-cyclohexyl derivatives were not the primary focus, results indicated promising activity against Staphylococcus aureus and Escherichia coli for related compounds.

Table 1: Antimicrobial Activity of Tetrahydroazepine Derivatives

Compound NameBacteria TestedZone of Inhibition (mm)
Tetrahydroazepine AStaphylococcus aureus15
Tetrahydroazepine BEscherichia coli12
N-cyclohexyl derivativeNot specifically testedN/A

Case Study 2: Cytotoxicity Assays
In vitro studies have shown that related tetrahydroazepines can induce apoptosis in cancer cell lines such as HeLa and MCF7. Further research is needed to evaluate the specific effects of N-cyclohexyl derivatives.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
Tetrahydroazepine AHeLa25
Tetrahydroazepine BMCF730
N-cyclohexyl derivativeNot specifically testedN/A

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-3,4,5,6-tetrahydro-2H-azepin-7-amine, and how can reaction efficiency be validated?

  • Methodological Answer : A common approach involves nucleophilic substitution of the azepin-7-amine precursor with cyclohexyl halides or via reductive amination using cyclohexanone. For example, analogous procedures (e.g., trifluoroacetic acid-mediated coupling in dichloromethane, as in ) can be adapted. Validate efficiency using HPLC purity assays (≥97% threshold) and monitor intermediates via thin-layer chromatography (TLC) . Confirm stoichiometric ratios using in situ FTIR to track amine functionalization .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Employ a multi-technique approach:
  • 1H/13C NMR : Assign cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and azepine ring protons (δ 2.5–3.5 ppm, overlapping signals). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 225.1834 (calculated for C₁₂H₂₁N₂).
  • Melting point analysis : Compare with structurally similar compounds (e.g., 81–82°C for 3,4-dihydro-2H-1,5-benzodioxepin-7-amine in ).

Q. What solvent systems are optimal for solubility studies of N-cyclohexyl-tetrahydroazepine derivatives?

  • Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) for high solubility, validated via UV-Vis spectroscopy at 254 nm. For aqueous compatibility, use co-solvents like ethanol:water (1:1 v/v) with sonication. Document solubility thresholds (>10 mg/mL) for biological assays .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical tools are critical?

  • Methodological Answer : Use chiral auxiliaries (e.g., (R)-BINOL) or enantioselective catalysis (e.g., Ru-based asymmetric hydrogenation). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) or circular dichroism (CD) . Cross-reference with optical rotation data ([α]D²⁵) from structurally validated standards (e.g., (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine in ) .

Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) impact bioactivity in azepine derivatives?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) to compare binding affinities to target receptors (e.g., serotonin receptors). Validate with in vitro assays (e.g., cAMP modulation). For example, cyclohexyl groups enhance lipophilicity (logP ~2.8) compared to aryl analogs (logP ~3.5), affecting membrane permeability .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?

  • Methodological Answer : Perform interlaboratory validation using standardized protocols (e.g., NIST reference methods in ). For spectral discrepancies, use 2D NMR (COSY, HSQC) to reassign peaks. Purity discrepancies may arise from residual solvents; quantify via GC-MS headspace analysis .

Q. How can reaction byproducts (e.g., N-alkylation vs. N-cyclohexylation) be minimized during synthesis?

  • Methodological Answer : Optimize reaction conditions:
  • Temperature: Maintain 0–5°C during cyclohexyl halide addition to suppress side reactions.
  • Catalyst: Use phase-transfer catalysts (e.g., TBAB) in biphasic systems.
  • Workup: Employ acid-base extraction (pH 9–10) to isolate the primary amine .

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